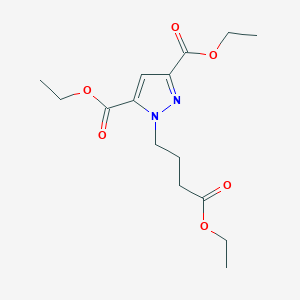
2-(3-Methylpyridin-2-YL)acetonitrile
Vue d'ensemble
Description
The compound "2-(3-Methylpyridin-2-yl)acetonitrile" is a functionalized nitrile derivative that is part of a broader class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of the acetonitrile group attached to the pyridine ring suggests potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One such method involves domino reactions, which are a series of reactions that occur sequentially without the need to isolate intermediates. For instance, functionalized 2-amino hydropyridines and 2-pyridinones can be synthesized via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, using triethylamine as a base catalyst . Another approach for synthesizing pyridine derivatives is through ring transformation reactions, which can lead to regioselective synthesis of pyrimidinylidene acetonitriles . Electrochemical methods also offer a route to synthesize pyridinium derivatives, as demonstrated by the oxidation of dihydropyridines in acetonitrile .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and diverse, depending on the substituents attached to the pyridine ring. X-ray diffraction is a common technique used to determine the crystal structure of these compounds, providing detailed information about their geometry and conformation . Spectroscopic methods such as IR, NMR, and UV-visible spectroscopy are also employed to study the structural features of pyridine derivatives .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of pyrazolinylpyridine with different reagents can yield a variety of oxopyrazolinylpyridines and related pyridopyrimidines . Tandem Michael addition/imino-nitrile cyclization is another reaction pathway that can be used to synthesize triazolylpyridine derivatives . Electrosynthesis can also be used to prepare dimethylarylpyridine dicarbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, acidity, and stability. The optical properties, such as absorption and fluorescence, can be studied using UV-vis absorption and fluorescence spectroscopy, and these properties can be influenced by the solvent used . The solid-state structure can be analyzed using X-ray analysis, which can reveal the presence of hydrogen bonding or (\pi)-(\pi) stacking interactions .
Applications De Recherche Scientifique
Photodissociation in Ruthenium Polypyridyl Complexes
2-(3-Methylpyridin-2-YL)acetonitrile (MeCN) is studied in the context of its photodissociation behavior in ruthenium polypyridyl complexes. Density functional theory calculations help explain the selective photodissociation of MeCN in complexes like Ru(TQA)(MeCN)2 upon visible light excitation, which is crucial for biological research and potential therapeutic applications (Tu et al., 2015).
Photocatalytic Partial Oxidation
MeCN plays a role in the photocatalytic oxidation of methylpyridine isomers on TiO2 particles under anaerobic conditions. This research shows how various kinds of TiO2 powders act as photocatalysts in a mixed solution of MeCN and water, leading to the formation of pyridinecarboxaldehyde isomers, highlighting its potential in environmental and chemical engineering applications (Ohno et al., 2005).
Synthesis of N-Oxidines
MeCN is involved in the synthesis of N-oxidines from trichloroisocyanuric acid. This study demonstrates that various pyridines and tertiary amines can be oxidized in the presence of MeCN, offering an efficient method for the preparation of N-oxides which are valuable in various chemical processes (Ping, 2003).
Role in Frustrated Lewis Pairs
MeCN is also significant in the study of intramolecular pyridine-based frustrated Lewis pairs. These studies involve the formation of borylmethylpyridines and their reactivity towards various compounds, which has implications in organometallic chemistry and catalysis (Körte et al., 2015).
In Organometallic Reactions
The compound's role in organometallic reactions like the [2+2+2] cycloadditions of acetylene to benzene and acetonitrile to 2-methylpyridine catalyzed by rhodium(I) complexes is noteworthy. These reactions, explored through density functional theory, are essential in the development of new synthetic pathways in organic chemistry (Orian et al., 2007).
Orientations Futures
The future directions for “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives could involve further exploration of their potential biological activities . For instance, some of the synthesized compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC , indicating that they might be developed into novel anti-fibrotic drugs.
Propriétés
IUPAC Name |
2-(3-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAMQREQUOGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627313 | |
| Record name | (3-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-2-YL)acetonitrile | |
CAS RN |
38203-11-1 | |
| Record name | 3-Methyl-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)




![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)